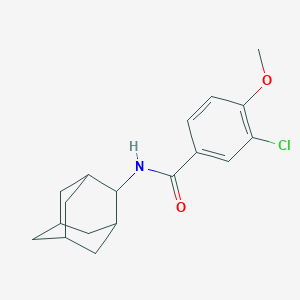![molecular formula C20H18N2O2S B278508 2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B278508.png)
2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, commonly known as NTBC, is a synthetic chemical compound that has been extensively studied for its biochemical and physiological effects. NTBC is a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD) and is used in the treatment of hereditary tyrosinemia type 1 (HT1), a rare genetic disorder that affects the metabolism of the amino acid tyrosine. The purpose of
Wirkmechanismus
NTBC exerts its pharmacological effects by inhibiting 2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, an enzyme involved in the tyrosine catabolic pathway. 2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisic acid (HGA), which is further metabolized to formylacetoacetate (FAA). Inhibition of 2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide by NTBC leads to the accumulation of HPP and a decrease in the levels of HGA and FAA. This results in a decrease in the production of toxic metabolites and an improvement in the clinical symptoms of HT1.
Biochemical and Physiological Effects
NTBC has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that NTBC inhibits 2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide activity in a dose-dependent manner, with an IC50 value of 0.2-0.5 μM. NTBC has also been shown to reduce the levels of toxic metabolites in HT1 patients, leading to an improvement in liver function, growth, and neurological symptoms. In addition, NTBC has been shown to have anti-tumor activity in various cancer cell lines, although the exact mechanism of action is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
NTBC has several advantages for lab experiments, including its high potency and specificity for 2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, its ability to reduce the levels of toxic metabolites in HT1 patients, and its potential applications in cancer therapy. However, NTBC also has some limitations, including its high cost and the potential for off-target effects at high concentrations. In addition, the long-term effects of NTBC treatment in HT1 patients are not fully understood, and further research is needed to determine the optimal dosage and duration of treatment.
Zukünftige Richtungen
There are several future directions for research on NTBC, including the development of more efficient synthesis methods, the optimization of NTBC dosage and duration of treatment in HT1 patients, and the investigation of its potential applications in cancer therapy. In addition, further research is needed to elucidate the exact mechanism of action of NTBC in cancer cells and to identify potential off-target effects at high concentrations. Overall, NTBC is a promising compound with significant potential for scientific research and clinical applications.
Synthesemethoden
The synthesis of NTBC involves the reaction of 2-naphthylamine with 2-chloro-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, followed by the addition of triethylamine and isobutyl chloroformate. The resulting product is then purified by column chromatography to obtain pure NTBC. The synthesis of NTBC has been optimized over the years to improve yield and purity, and various modifications have been made to the reaction conditions.
Wissenschaftliche Forschungsanwendungen
NTBC has been extensively studied for its scientific research applications, particularly in the field of HT1. HT1 is a rare genetic disorder that affects the metabolism of the amino acid tyrosine, leading to the accumulation of toxic metabolites in the liver, kidney, and brain. NTBC is a potent inhibitor of 2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, an enzyme involved in the tyrosine catabolic pathway, and has been shown to reduce the levels of toxic metabolites in patients with HT1. NTBC has also been studied for its potential applications in cancer therapy, as 2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is overexpressed in various types of cancer cells.
Eigenschaften
Molekularformel |
C20H18N2O2S |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
2-(naphthalene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C20H18N2O2S/c21-18(23)17-15-7-3-4-8-16(15)25-20(17)22-19(24)14-10-9-12-5-1-2-6-13(12)11-14/h1-2,5-6,9-11H,3-4,7-8H2,(H2,21,23)(H,22,24) |
InChI-Schlüssel |
JBJUKHYBIPJISQ-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3)C(=O)N |
Kanonische SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]thiophene-2-carboxamide](/img/structure/B278425.png)
![N-{3-[(5-bromo-2-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278426.png)

![2-fluoro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278429.png)
![3,4-dimethyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278431.png)
![4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278432.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B278440.png)
![3-bromo-4-ethoxy-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide](/img/structure/B278441.png)
![N-{2-methoxy-4-[(phenoxyacetyl)amino]phenyl}-2-methylpropanamide](/img/structure/B278443.png)
![3-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B278445.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-3-chloro-4-methoxybenzamide](/img/structure/B278448.png)

![N-[(5-chloropyridin-2-yl)carbamothioyl]-3,5-diethoxybenzamide](/img/structure/B278452.png)